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Abstract
Sulfonamides are a cornerstone of medicinal chemistry, but their efficacy and properties are

intrinsically linked to their three-dimensional structure.[1][2] When these molecules are

sterically crowded, determining their precise crystal structure becomes a significant challenge,

hindering rational drug design and development. This guide provides a comprehensive

comparison of the primary analytical techniques used for the crystal structure analysis of

sterically crowded sulfonamides. We will delve into the nuances of single-crystal X-ray

diffraction, explore the utility of powder X-ray diffraction and NMR crystallography for less ideal

samples, and examine the increasingly vital role of computational modeling. Through objective

comparisons and supporting experimental data, this guide aims to equip researchers,

scientists, and drug development professionals with the knowledge to select the most

appropriate analytical strategy for their specific needs.

The Challenge of Steric Crowding in Sulfonamide
Crystallography
Steric hindrance in sulfonamides, arising from bulky substituents near the sulfonyl group, can

significantly impact their conformational preferences and intermolecular interactions.[3][4] This

crowding can lead to several challenges in obtaining high-quality crystals suitable for analysis:
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Inhibition of Crystal Nucleation and Growth: Bulky groups can disrupt the ordered packing

required for crystal formation, often resulting in amorphous solids or microcrystalline

powders.[5]

Conformational Polymorphism: Sterically crowded molecules may adopt multiple low-energy

conformations, leading to the formation of different crystal polymorphs with distinct

physicochemical properties.[6]

Disorder in the Crystal Lattice: The presence of bulky, flexible groups can introduce static or

dynamic disorder within the crystal, complicating structure solution and refinement.

Understanding these challenges is crucial for selecting the appropriate analytical technique and

for interpreting the resulting data.

Comparative Analysis of Key Analytical Techniques
The determination of a sulfonamide's crystal structure can be approached through several

powerful techniques. The choice of method is often dictated by the quality and nature of the

sample.
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Technique Strengths Weaknesses Ideal For

Single-Crystal X-ray

Diffraction (SCXRD)

Provides the most

precise and

unambiguous three-

dimensional atomic

coordinates.[7]

Requires high-quality,

single crystals, which

can be difficult to grow

for sterically hindered

molecules.[7][8]

Definitive structural

elucidation when

suitable crystals are

available.

Powder X-ray

Diffraction (PXRD)

Useful for analyzing

microcrystalline

powders and

identifying different

polymorphic forms.[9]

[10][11] Can provide

information on the unit

cell dimensions.[11]

Provides a one-

dimensional pattern,

leading to peak

overlap and difficulty

in ab initio structure

solution for complex

molecules.[11]

Phase identification,

polymorphism

screening, and quality

control of bulk

materials.[12]

NMR Crystallography

Does not require

single crystals and

can provide

information on local

structure and

dynamics, even in

disordered or

amorphous solids.[13]

[14]

Provides indirect

structural information

that often requires

supplementation with

computational

modeling for a

complete structure.

[13]

Characterizing

materials that are

difficult to crystallize,

including

microcrystalline and

amorphous samples.

[15][16]

Computational

Modeling (DFT)

Can predict stable

conformations and

crystal packing

arrangements.[17][18]

Complements

experimental data by

helping to interpret

complex spectra and

refine structures.[18]

[19]

Predictions require

experimental

validation.[7] Accuracy

is dependent on the

level of theory and

basis set used.[17]

Aiding in structure

solution from powder

data, understanding

intermolecular

interactions, and

predicting

polymorphism.
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Single-Crystal X-ray Diffraction (SCXRD): The Gold
Standard
When a suitable single crystal can be obtained, SCXRD provides the most definitive and high-

resolution structural information.[7] The resulting electron density map allows for the precise

determination of bond lengths, bond angles, and torsional angles, providing a complete picture

of the molecule's conformation and its interactions within the crystal lattice.

Experimental Protocol: Single-Crystal Growth of a Sterically
Crowded Sulfonamide
The primary bottleneck for SCXRD is obtaining diffraction-quality crystals.[8] For sterically

hindered sulfonamides, this often requires extensive screening of crystallization conditions.

Objective: To grow single crystals of a sterically crowded sulfonamide suitable for SCXRD

analysis.

Materials:

Sterically crowded sulfonamide compound

A range of high-purity solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol,

methanol, ethyl acetate, toluene, hexane)

Small glass vials or NMR tubes[20][21]

Syringes and filters (0.22 µm)

Heating block or oil bath

Microscope

Methodology:

Solvent Screening:

Assess the solubility of the sulfonamide in a variety of solvents at room temperature and at

elevated temperatures. A good crystallizing solvent will typically show moderate solubility
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at room temperature and high solubility when heated.[22]

If a single solvent is not ideal, consider using a binary solvent system where the

compound is soluble in one solvent and insoluble in the other.[21]

Crystallization Techniques: Based on the solvent screening, choose one or more of the

following methods:

Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen

solvent.[21] Filter the solution into a clean vial, cover it loosely (e.g., with perforated

parafilm), and allow the solvent to evaporate slowly over several days.[21]

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an

elevated temperature.[22] Filter the hot solution into a clean vial, cover it, and allow it to

cool slowly to room temperature.[22] For further cooling, the vial can be placed in a

refrigerator or freezer.

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile

"good" solvent in a small, open vial. Place this vial inside a larger, sealed container that

contains a more volatile "poor" solvent in which the compound is insoluble.[20] The vapor

of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the

compound and promoting crystallization.[20]

Liquid-Liquid Diffusion (Solvent Layering): Carefully layer a solution of the compound in a

dense "good" solvent under a less dense "poor" solvent in which the compound is

insoluble.[8][20] Crystals may form at the interface between the two solvents.

Crystal Harvesting and Mounting:

Once crystals have formed, carefully remove them from the mother liquor using a pipette

or by decanting the solvent.

Wash the crystals with a small amount of cold solvent in which they are insoluble.

Select a well-formed crystal with sharp edges and no visible defects under a microscope

for mounting on the diffractometer.
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Powder X-ray Diffraction (PXRD): A Versatile Tool for
Bulk Analysis
When single crystals are not forthcoming, PXRD offers a valuable alternative for characterizing

crystalline solids.[11] This technique is particularly useful for identifying known crystalline

phases, screening for polymorphism, and assessing the purity of a bulk sample.[10][12][23]
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While ab initio structure determination from powder data is more challenging for complex

organic molecules due to peak overlap, it is sometimes possible, especially with high-quality

synchrotron data.[11] More commonly, PXRD data is used in conjunction with computational

modeling to validate a predicted crystal structure.

Experimental Protocol: PXRD Analysis of a Sulfonamide Powder
Objective: To obtain a PXRD pattern for a microcrystalline sulfonamide sample for phase

identification and purity assessment.

Materials:

Microcrystalline sulfonamide sample

Mortar and pestle (agate or ceramic)

PXRD sample holder (e.g., zero-background silicon wafer or glass slide)

Spatula

Methodology:

Sample Preparation:

Gently grind the sulfonamide sample in a mortar and pestle to ensure a fine,

homogeneous powder.[23] This helps to minimize preferred orientation effects, where

crystallites are not randomly oriented, leading to inaccurate peak intensities.[11]

The optimal crystallite size is typically in the range of 1-10 µm.

Sample Mounting:

Carefully pack the powdered sample into the sample holder, ensuring a flat, smooth

surface that is level with the holder's top.

Avoid over-packing or under-packing the sample, as this can introduce errors in the peak

positions and intensities.
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Data Collection:

Place the sample holder in the PXRD instrument.

Set the appropriate instrument parameters, including the X-ray source (e.g., Cu Kα),

voltage, current, and the 2θ scan range. A typical range for organic molecules is 2° to 40°

2θ.

Collect the diffraction pattern. The collection time will depend on the crystallinity of the

sample and the desired signal-to-noise ratio.

Data Analysis:

Process the raw data to remove background scattering.

Identify the peak positions (in °2θ) and their relative intensities.

Compare the experimental pattern to a database of known patterns (e.g., the Cambridge

Structural Database) for phase identification.

For quantitative analysis or polymorphism screening, more advanced data analysis

techniques may be required.
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NMR Crystallography: Structure Determination Without
Single Crystals
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For challenging cases where neither high-quality single crystals nor readily interpretable

powder patterns can be obtained, NMR crystallography emerges as a powerful tool.[13][14]

This approach combines solid-state NMR (ssNMR) spectroscopy with computational methods

to determine the crystal structure.[13][15][16]

ssNMR is sensitive to the local environment of each nucleus, providing information about

internuclear distances and molecular conformation.[14][15] This data can then be used as

constraints for computational crystal structure prediction algorithms.

Key ssNMR Experiments in NMR Crystallography:
Cross-Polarization Magic-Angle Spinning (CP-MAS): Enhances the signal of low-abundance

nuclei like ¹³C and ¹⁵N, providing information on the number of crystallographically distinct

molecules in the asymmetric unit.

Dipolar Recoupling Experiments: Reintroduce the dipolar coupling interaction, which is

averaged out by MAS, to measure internuclear distances. These distances can be used as

restraints in structure calculations.

Proton-detected experiments: Offer higher sensitivity and resolution for studying hydrogen

bonding and other intermolecular interactions.[24]

Computational Modeling: An Indispensable Partner
Computational methods, particularly Density Functional Theory (DFT), have become an

integral part of crystal structure analysis.[17][18] In the context of sterically crowded

sulfonamides, computational modeling can be used to:

Predict Conformational Preferences: Identify the low-energy conformations of the

sulfonamide molecule, which are likely to be present in the crystal structure.[3]

Crystal Structure Prediction (CSP): Generate a set of plausible crystal packing arrangements

based on the molecule's shape and intermolecular interaction energies.[6]

Refine Experimental Structures: Aid in the interpretation of ambiguous electron density maps

from SCXRD or complex PXRD patterns.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571798/
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_crystallography
https://blog.3ds.com/brands/biovia/nmr-crystallography-solving-organic-and-inorganic-structures/
https://www.researchgate.net/publication/259285623_NMR_Crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571798/
https://blog.3ds.com/brands/biovia/nmr-crystallography-solving-organic-and-inorganic-structures/
http://sites.esa.ipb.pt/pdf/saps23.pdf
https://www.researchgate.net/publication/366512417_Computational_studies_on_Sulfonamide_drug_molecules_by_Density_Functional_Theory
https://www.mdpi.com/1420-3049/27/21/7400
https://www.mdpi.com/1420-3049/27/9/2820
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate Spectroscopic Properties: Predict NMR chemical shifts and other spectroscopic

parameters that can be compared with experimental data to validate a proposed structure.

[17][18]
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Case Study: Structure Elucidation of a Bulky
Arylsulfonamide
To illustrate the comparative strengths of these techniques, let us consider a hypothetical case

of a novel, sterically crowded arylsulfonamide with potential therapeutic activity.

Initial Attempts: Extensive crystallization screening yields only a microcrystalline powder.

PXRD Analysis: The PXRD pattern shows broad peaks, indicating poor crystallinity, and

does not match any known structures in the database.
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NMR Crystallography Approach:

¹³C CP-MAS NMR reveals two distinct sets of resonances, suggesting two molecules in

the asymmetric unit.

Proton-detected ssNMR experiments provide key distance restraints, indicating a head-to-

tail hydrogen bonding motif between the sulfonamide groups.

Computational Modeling:

DFT calculations predict two low-energy conformers for the molecule.

CSP algorithms, using the ssNMR restraints, generate a small number of plausible crystal

structures.

Structure Validation: The predicted PXRD pattern for one of the computationally generated

structures shows an excellent match with the experimental data, leading to the successful

elucidation of the crystal structure.

This case study highlights how an integrated approach, combining experimental data from

various techniques with computational modeling, can overcome the challenges posed by

sterically crowded molecules.

Conclusion and Future Outlook
The crystal structure analysis of sterically crowded sulfonamides presents unique challenges

that often require a multi-faceted analytical approach. While single-crystal X-ray diffraction

remains the definitive method when applicable, powder X-ray diffraction and NMR

crystallography provide powerful alternatives for analyzing less-than-ideal samples. The

integration of these experimental techniques with increasingly sophisticated computational

modeling is proving to be a particularly fruitful strategy, enabling the elucidation of complex

crystal structures that were previously intractable. As these techniques continue to evolve, we

can expect even greater success in characterizing the solid-state structures of these important

pharmaceutical compounds, thereby accelerating the drug discovery and development

process.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baca, S., et al. (2000). Structural analyses of the molecular basis of resistance through
mutations in folP. Antimicrobial Agents and Chemotherapy, 44(11), 3133-3136.
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-
242.
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active
pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug
Delivery Reviews, 59(7), 617-630.
Bond, A. D. (2007). What's so special about Z'= 1? CrystEngComm, 9(10), 833-834.
Braga, D., Grepioni, F., & Maini, L. (2008). Crystal polymorphism and multiple crystal forms.
In Making Crystals by Design (pp. 1-24). Wiley-VCH.
David, W. I. F., Shankland, K., & Shankland, N. (2008). Routine determination of molecular
crystal structures from powder diffraction data.
Day, G. M., et al. (2009). A third blind test of crystal structure prediction. Acta
Crystallographica Section B: Structural Science, 65(2), 107-125.
Facelli, J. C. (2018). NMR crystallography: The use of NMR and computation to determine
the structure of crystalline solids. Magnetic Resonance in Chemistry, 56(6), 465-474.
Harris, R. K. (2004). NMR crystallography: the use of chemical shifts.
Harris, R. K., Hodgkinson, P., Pickard, C. J., Yates, J. R., & Zorin, V. (2009). NMR
crystallography: an introduction. Philosophical Transactions of the Royal Society A:
Mathematical, Physical and Engineering Sciences, 367(1891), 1875-1891.
Nishiya, Y. (2014). Current applications of powder X-ray diffraction in drug discovery and
development. Pharmaceutical Research, 31(7), 1641-1653.
Price, S. L. (2009). The computational prediction of pharmaceutical crystal structures and
polymorphism. Advanced Drug Delivery Reviews, 61(11), 863-878.
Reutzel-Edens, S. M. (2012). The importance of solid-state characterization in structure-
based drug design. Acta Crystallographica Section B: Structural Science, 68(5), 459-472.
Stephenson, G. A., & Zell, M. T. (2000). The importance of solid-state characterization in the
development of pharmaceutical products. Journal of Pharmaceutical Sciences, 89(8), 959-
969.
Viertelhaus, M., et al. (2009). A case study in crystal structure prediction: olanzapine. Journal
of the American Chemical Society, 131(43), 15754-15760.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1408864?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Crystallographic and computational characterization and in silico target fishing of six
aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. mdpi.com [mdpi.com]

4. wpage.unina.it [wpage.unina.it]

5. Crystallization - Wikipedia [en.wikipedia.org]

6. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by
means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

7. pdf.benchchem.com [pdf.benchchem.com]

8. eprints.soton.ac.uk [eprints.soton.ac.uk]

9. nf-itwg.org [nf-itwg.org]

10. usp.org [usp.org]

11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

12. spectroscopyonline.com [spectroscopyonline.com]

13. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]

14. NMR crystallography: structure and properties of materials from solid-state nuclear
magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]

15. NMR Crystallography – Solving Organic and Inorganic Structures - Dassault Systèmes
blog [blog.3ds.com]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. mdpi.com [mdpi.com]

19. Structure and Computational Studies of New Sulfonamide Compound: {(4-
nitrophenyl)sulfonyl}tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

20. unifr.ch [unifr.ch]

21. Growing Crystals [web.mit.edu]

22. science.uct.ac.za [science.uct.ac.za]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11793975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11793975/
https://pubs.acs.org/doi/10.1021/jacsau.3c00241
https://www.mdpi.com/1420-3049/27/9/2820
http://wpage.unina.it/luigi.vitagliano/Chapter-11---Conformational-Restriction-and-Steric_2015_The-Practice-of-Medi.pdf
https://en.wikipedia.org/wiki/Crystallization
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399194/
https://pdf.benchchem.com/2366/X_ray_crystallography_studies_to_confirm_the_binding_mode_of_4_Bromonaphthalene_1_sulfonamide_derivatives.pdf
https://eprints.soton.ac.uk/476151/1/d2cs00697a.pdf
https://www.nf-itwg.org/pdfs/ITWG-INFL-PXRD.pdf
https://www.usp.org/sites/default/files/usp/document/harmonization/harmonization-april-2021-m99730.pdf
https://www.americanpharmaceuticalreview.com/Featured-Articles/155545-Current-Applications-of-Powder-X-Ray-Diff-raction-in-Drug-Discovery-and-Development/
https://www.spectroscopyonline.com/view/use-x-ray-powder-diffraction-xrd-and-vibrational-spectroscopic-techniques-analysis-suspect-pharmaceu
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571798/
https://blog.3ds.com/brands/biovia/nmr-crystallography-solving-organic-and-inorganic-structures/
https://blog.3ds.com/brands/biovia/nmr-crystallography-solving-organic-and-inorganic-structures/
https://www.researchgate.net/publication/259285623_NMR_Crystallography
https://www.researchgate.net/publication/366512417_Computational_studies_on_Sulfonamide_drug_molecules_by_Density_Functional_Theory
https://www.mdpi.com/1420-3049/27/21/7400
https://pubmed.ncbi.nlm.nih.gov/36364227/
https://pubmed.ncbi.nlm.nih.gov/36364227/
https://www.unifr.ch/chem/fr/assets/public/PDFWordDocuments/Guide%20for%20crystallization.pdf
https://web.mit.edu/x-ray/cystallize.html
https://science.uct.ac.za/sites/default/files/media/documents/science_uct_ac_za/232/SOP%20Crystallization%20SRJ.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. Can X-Ray Powder Diffraction Be a Suitable Forensic Method for Illicit Drug
Identification? - PMC [pmc.ncbi.nlm.nih.gov]

24. sites.esa.ipb.pt [sites.esa.ipb.pt]

To cite this document: BenchChem. [Crystal Structure Analysis of Sterically Crowded
Sulfonamides: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1408864#crystal-structure-analysis-of-sterically-
crowded-sulfonamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7325198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7325198/
http://sites.esa.ipb.pt/pdf/saps23.pdf
https://www.benchchem.com/product/b1408864#crystal-structure-analysis-of-sterically-crowded-sulfonamides
https://www.benchchem.com/product/b1408864#crystal-structure-analysis-of-sterically-crowded-sulfonamides
https://www.benchchem.com/product/b1408864#crystal-structure-analysis-of-sterically-crowded-sulfonamides
https://www.benchchem.com/product/b1408864#crystal-structure-analysis-of-sterically-crowded-sulfonamides
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1408864?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

